3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
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Overview
Description
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with a molecular weight of 406.35 g/mol . It is characterized by the presence of a pyrazole ring substituted with various functional groups, including a difluoromethoxy group, a methoxy group, and a cyano group
Preparation Methods
The synthesis of 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves multiple steps. The final step involves the addition of the cyano group to the prop-2-enoic acid moiety . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis .
Chemical Reactions Analysis
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can be compared with other similar compounds, such as:
- 3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides These compounds share structural similarities but differ in their functional groups and specific chemical properties . The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential applications .
Properties
Molecular Formula |
C18H16F2N4O5 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
(E)-3-[1-(3-amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C18H16F2N4O5/c1-28-14-7-10(2-3-13(14)29-18(19)20)16-12(6-11(8-21)17(26)27)9-24(23-16)5-4-15(22)25/h2-3,6-7,9,18H,4-5H2,1H3,(H2,22,25)(H,26,27)/b11-6+ |
InChI Key |
ROPWFTBFJZQRKT-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)OC(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)OC(F)F |
Origin of Product |
United States |
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